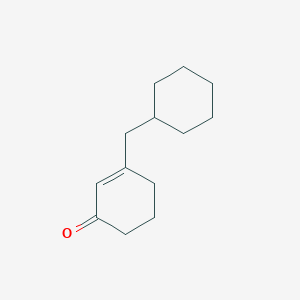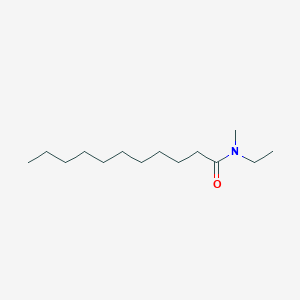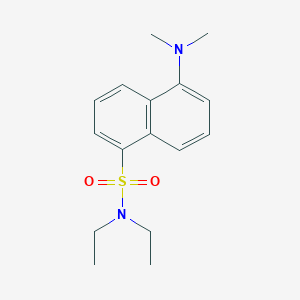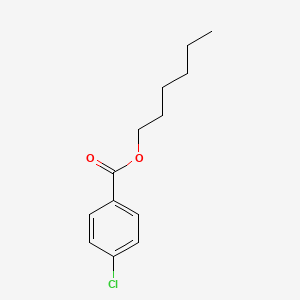
Hexyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 4-chlorobenzoate, also known as 4-chlorobenzoic acid hexyl ester, is an organic compound with the molecular formula C₁₃H₁₇ClO₂ and a molecular weight of 240.726 g/mol . This compound is an ester formed from 4-chlorobenzoic acid and hexanol. It is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl 4-chlorobenzoate can be synthesized through the esterification reaction between 4-chlorobenzoic acid and hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 4-chlorobenzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-chlorobenzoic acid and hexanol.
Reduction: The compound can be reduced to form the corresponding alcohol and chloride.
Substitution: The chlorine atom in the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Hydrolysis: 4-chlorobenzoic acid and hexanol.
Reduction: Hexyl alcohol and 4-chlorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Hexyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of hexyl 4-chlorobenzoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 4-chlorobenzoic acid and hexanol. The 4-chlorobenzoic acid can further interact with cellular components, potentially affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Hexyl 4-chlorobenzoate can be compared with other similar compounds such as:
Methyl 4-chlorobenzoate: An ester formed from 4-chlorobenzoic acid and methanol.
Ethyl 4-chlorobenzoate: An ester formed from 4-chlorobenzoic acid and ethanol.
Butyl 4-chlorobenzoate: An ester formed from 4-chlorobenzoic acid and butanol.
Uniqueness
This compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules compared to its shorter-chain analogs .
Propriétés
Numéro CAS |
58435-21-5 |
|---|---|
Formule moléculaire |
C13H17ClO2 |
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
hexyl 4-chlorobenzoate |
InChI |
InChI=1S/C13H17ClO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |
Clé InChI |
WNIDDGDBCDWAIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)

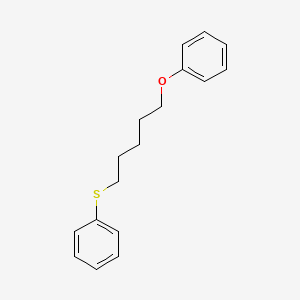


![6,12,23,29-Tetraoxapentacyclo[28.4.0.05,34.013,18.017,22]tetratriacontane](/img/structure/B14610643.png)
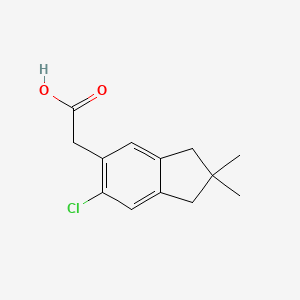
![(1E)-1-[4-(Methanesulfonyl)phenyl]-3,3-dimethyltriaz-1-ene](/img/structure/B14610649.png)
![1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid](/img/structure/B14610654.png)

![1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole](/img/structure/B14610662.png)
